![molecular formula C7H14N4S B13409346 (5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine](/img/structure/B13409346.png)
(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine is a chemical compound with the molecular formula C7H14N4S and a molecular weight of 186.28 g/mol It is characterized by the presence of a thiadiazine ring, which is a heterocyclic compound containing sulfur and nitrogen atoms
Métodos De Preparación
The synthesis of (5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine typically involves the reaction of tert-butylamine with thiocarbohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the thiadiazine ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group, such as alkyl or aryl groups, using reagents like alkyl halides or aryl halides.
Aplicaciones Científicas De Investigación
(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiadiazine derivatives have shown promise.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
Comparación Con Compuestos Similares
(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine can be compared with other thiadiazine derivatives, such as:
(5-Methyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine: Similar in structure but with a methyl group instead of a tert-butyl group, leading to different chemical and biological properties.
(5-Phenyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine: Contains a phenyl group, which can enhance its aromaticity and potential interactions with biological targets.
(5-Ethyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine: Features an ethyl group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its tert-butyl group, which provides steric hindrance and can affect its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C7H14N4S |
|---|---|
Peso molecular |
186.28 g/mol |
Nombre IUPAC |
(Z)-(5-tert-butyl-3,6-dihydro-1,3,4-thiadiazin-2-ylidene)hydrazine |
InChI |
InChI=1S/C7H14N4S/c1-7(2,3)5-4-12-6(9-8)11-10-5/h4,8H2,1-3H3,(H,9,11) |
Clave InChI |
JSYWCHPLHXPDFM-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)(C)C1=NN/C(=N/N)/SC1 |
SMILES canónico |
CC(C)(C)C1=NNC(=NN)SC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13409264.png)

![4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-4H-phthalazin-2-ium-1-one](/img/structure/B13409283.png)
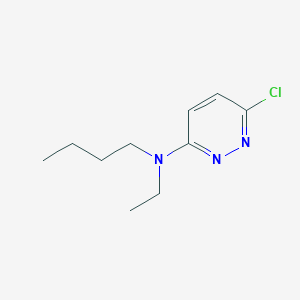
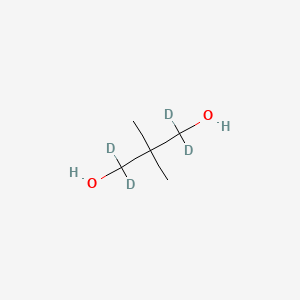
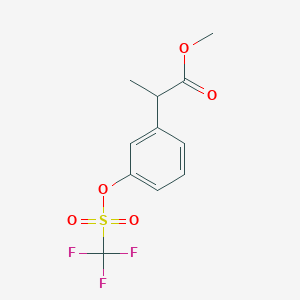
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonic acid](/img/structure/B13409307.png)
![1-Hexanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13409308.png)
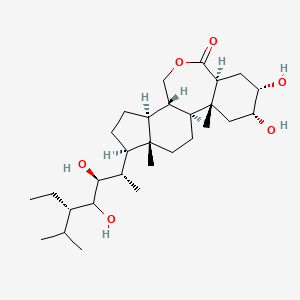
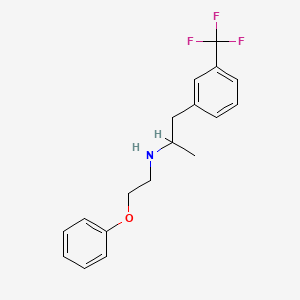
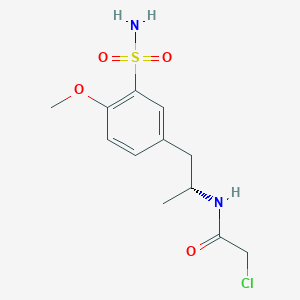
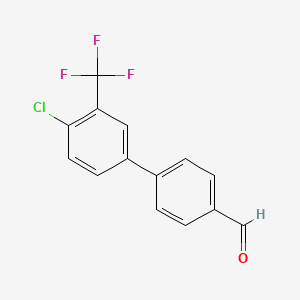
![2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol](/img/structure/B13409335.png)
